molecular formula C11H14O4 B1621395 3-Isopropoxy-4-methoxybenzoic acid CAS No. 159783-29-6

3-Isopropoxy-4-methoxybenzoic acid

Cat. No.: B1621395
CAS No.: 159783-29-6
M. Wt: 210.23 g/mol
InChI Key: RWEWUTIPMKOWRT-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-methoxybenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, featuring both isopropoxy and methoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxy-4-methoxybenzoic acid typically involves the esterification of 4-methoxybenzoic acid followed by the introduction of the isopropoxy group. One common method includes the following steps:

    Esterification: 4-methoxybenzoic acid is reacted with isopropanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-isopropoxy-4-carboxybenzoic acid.

    Reduction: Formation of 3-isopropoxy-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isopropoxy-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropoxy-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropoxy and methoxy groups can influence the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Lacks the isopropoxy group, making it less hydrophobic.

    3-Isopropoxybenzoic acid: Lacks the methoxy group, affecting its electronic properties.

    4-Isopropoxybenzoic acid: Similar structure but with different substitution pattern, influencing its reactivity and applications.

Uniqueness: 3-Isopropoxy-4-methoxybenzoic acid is unique due to the presence of both isopropoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

4-methoxy-3-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEWUTIPMKOWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371524
Record name 3-Isopropoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159783-29-6
Record name 4-Methoxy-3-(1-methylethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159783-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-hydroxy-4-methoxybenzoate (3.00 g, 16.5 mmol), isopropanol (1.9 mL, 24.8 mmol) and triphenylphosphine (5.40 g, 20.6 mmol) in ethyl acetate (70 mL) was added, dropwise, diethyl azodicarboxylate (3.9 mL, 25 mmol). The reaction was allowed to proceed overnight and then washed with aqueous sodium bicarbonate solution, dried (sodium sulfate) and concentrated. The resulting yellow oil was taken up in 1:1:1 tetrahydrofuran/methanol/1 N aqueous sodium hydroxide (120 mL) and heated at reflux. After 4 hours additional 1 N aqueous sodium hydroxide (10 mL) was added and the mixture was stirred at room temperature overnight. The reaction was then concentrated to remove organic solvents and diluted with water. After washing several times with ethyl acetate, the solution was stirred and acidified with 1 N aqueous hydrochloric acid (50 mL). The resulting precipitate was filtered off, rinsed with water and vacuum oven dried to afford 2.83 g (82%) of product as a white solid: 1H NMR (DMSO-d6) δ 12.64 (s, 1H), 7.53 (dd, J=8.4, 1.8 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 7.03 (d, J=8.4 Hz, 1H), 4.55 (sept, J=6.0 Hz, 1H), 3.71 (s, 3H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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